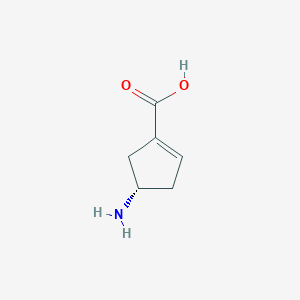

(S)-4-aminocyclopent-1-enecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

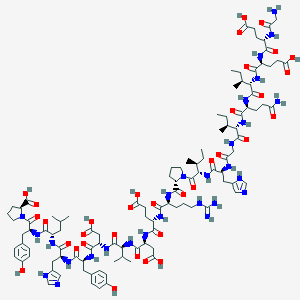

Sucrosofat, auch bekannt als Sucroseoctasulfat, ist eine organische Verbindung, die zur Klasse der Disaccharidsulfate gehört. Es zeichnet sich durch das Vorhandensein mehrerer Sulfatgruppen aus, die an eine Zuckereinheit gebunden sind. Diese Verbindung ist für ihre einzigartigen chemischen Eigenschaften und ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Medizin und Industrie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sucrosofat wird durch Sulfatierung von Saccharose synthetisiert. Das Verfahren beinhaltet die Reaktion von Saccharose mit Schwefeltrioxid oder Chlorsulfonsäure in Gegenwart eines geeigneten Lösungsmittels. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die selektive Sulfatierung der Hydroxylgruppen am Saccharosemolekül zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Sucrosofat großtechnische Sulfatierungsprozesse. Die Reaktion wird in Reaktoren durchgeführt, die mit Temperatur- und pH-Kontrollsystemen ausgestattet sind, um optimale Bedingungen für die Sulfatierung zu gewährleisten. Das Produkt wird dann durch Filtration und Kristallisation gereinigt, um hochreines Sucrosofat zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

Sucrosofat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sucrosofat kann oxidiert werden, um Sulfatester zu bilden.

Reduktion: Reduktionsreaktionen können Sucrosofat in die entsprechenden Alkoholderivate umwandeln.

Substitution: Sucrosofat kann an Substitutionsreaktionen teilnehmen, bei denen die Sulfatgruppen durch andere funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Sucrosofat verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Sucrosofat gebildet werden, umfassen Sulfatester, Alkoholderivate und substituierte Saccharoseverbindungen. Diese Produkte haben verschiedene Anwendungen in verschiedenen Bereichen .

Wissenschaftliche Forschungsanwendungen

Sucrosofat hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Stabilisator in chemischen Reaktionen verwendet.

Biologie: Wird im Studium von Zellsignalwegen eingesetzt und als Bestandteil von Zellkulturmedien.

Medizin: Wird in Medikamenten-Abgabesystemen verwendet, insbesondere bei der Einkapselung von Antikrebsmitteln in Liposomen. .

Industrie: Wird bei der Produktion von Spezialchemikalien und als Zusatzstoff in verschiedenen industriellen Prozessen eingesetzt

Wirkmechanismus

Sucrosofat übt seine Wirkungen durch mehrere Mechanismen aus:

Bindung an Proteine: Sucrosofat bindet an und stabilisiert Proteine wie Fibroblastenwachstumsfaktoren, die eine entscheidende Rolle bei der Zellproliferation, -differenzierung und -migration spielen

Aktivierung von Signalwegen: Es aktiviert Signalwege, die am Zellwachstum und der Zellreparatur beteiligt sind, und trägt zu seinen therapeutischen Wirkungen bei

Hemmung von Enzymen: Sucrosofat kann Enzyme wie Thrombin hemmen, das an der Blutgerinnung beteiligt ist

Analyse Chemischer Reaktionen

Types of Reactions

Sucrosofate undergoes various chemical reactions, including:

Oxidation: Sucrosofate can be oxidized to form sulfate esters.

Reduction: Reduction reactions can convert sucrosofate into its corresponding alcohol derivatives.

Substitution: Sucrosofate can participate in substitution reactions where the sulfate groups are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in the reactions of sucrosofate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of sucrosofate include sulfate esters, alcohol derivatives, and substituted sucrose compounds. These products have various applications in different fields .

Wissenschaftliche Forschungsanwendungen

Sucrosofate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.

Biology: Employed in the study of cell signaling pathways and as a component in cell culture media.

Medicine: Utilized in drug delivery systems, particularly in the encapsulation of anticancer drugs in liposomes. .

Industry: Applied in the production of specialty chemicals and as an additive in various industrial processes

Wirkmechanismus

Sucrosofate exerts its effects through several mechanisms:

Binding to Proteins: Sucrosofate binds to and stabilizes proteins, such as fibroblast growth factors, which play a crucial role in cell proliferation, differentiation, and migration

Activation of Signaling Pathways: It activates signaling pathways involved in cell growth and repair, contributing to its therapeutic effects

Inhibition of Enzymes: Sucrosofate can inhibit enzymes like thrombin, which is involved in blood coagulation

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Heparin: Heparin ist wie Sucrosofat ein sulfatiertes Polysaccharid mit gerinnungshemmenden Eigenschaften.

Chondroitinsulfat: Ein weiteres sulfatiertes Polysaccharid, das zur Behandlung von Arthrose verwendet wird.

Dermatansulfat: Ein sulfatiertes Glykosaminoglykan, das an der Wundheilung und Gewebereparatur beteiligt ist

Einzigartigkeit von Sucrosofat

Sucrosofat ist aufgrund seiner spezifischen Struktur und des Vorhandenseins mehrerer Sulfatgruppen einzigartig, die ihm besondere chemische Eigenschaften und biologische Aktivitäten verleihen. Seine Fähigkeit, Medikamente in Liposomen einzukapseln und ihre Stabilität und Bioverfügbarkeit zu verbessern, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

102629-73-2 |

|---|---|

Molekularformel |

C6H9NO2 |

Molekulargewicht |

127.14 g/mol |

IUPAC-Name |

(4S)-4-aminocyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m0/s1 |

InChI-Schlüssel |

CVVDYLXTNDBWJC-YFKPBYRVSA-N |

SMILES |

C1C=C(CC1N)C(=O)O |

Isomerische SMILES |

C1C=C(C[C@H]1N)C(=O)O |

Kanonische SMILES |

C1C=C(CC1N)C(=O)O |

Synonyme |

1-Cyclopentene-1-carboxylicacid,4-amino-,(4S)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)

![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)